molecular formula C17H22N2O2 B121683 10-Methoxy-6-methylergoline-8beta-methanol CAS No. 35121-60-9

10-Methoxy-6-methylergoline-8beta-methanol

Cat. No.: B121683
CAS No.: 35121-60-9
M. Wt: 286.37 g/mol
InChI Key: JGQZSBLQHCTAJF-JGFGOQIWSA-N
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Mechanism of Action

Target of Action

The primary targets of 10-Methoxy-6-methylergoline-8beta-methanol, also known as Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-, are 5-HT2A, 5-HT2C, and 5-HT1B receptors , as well as α1-andrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure.

Mode of Action

This compound acts as a partial agonist and antagonist at its target receptors As an agonist, it binds to the receptors and activates them, leading to a response

Pharmacokinetics

Based on its chemical properties, it is predicted to have amelting point of 150-152°C and a boiling point of 456.8±45.0 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its storage temperature (refrigerator) suggests that it may be sensitive to heat .

Biochemical Analysis

Biochemical Properties

10-Methoxy-6-methylergoline-8beta-methanol acts as partial agonists and antagonists at 5-HT2A, 5-HT2C and 5-HT1B receptors, and at α1-andrenergic receptors . The nature of these interactions involves binding to these receptors, leading to changes in cellular signaling.

Cellular Effects

The effects of this compound on cells are largely due to its interactions with various receptors. By acting as an agonist or antagonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effects at the molecular level are largely due to its interactions with 5-HT2A, 5-HT2C, 5-HT1B, and α1-andrenergic receptors .

Preparation Methods

The synthesis of 10-Methoxy-6-methylergoline-8beta-methanol involves several steps:

    Photocatalytic Addition Reaction: This step involves the addition of specific groups to the ergoline structure.

    Purification: The intermediate product, 10-methoxy-dihydroergosterol, is purified.

    Methylation Reaction: This step introduces a methyl group to the structure.

    Purification: The product, 10-methoxy-1,6-dimethylergoline-8beta-methanol, is purified.

    Esterification Reaction: This step involves the formation of an ester group.

    Final Purification: The final product, nicergoline, is purified.

Chemical Reactions Analysis

10-Methoxy-6-methylergoline-8beta-methanol undergoes various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one group with another.

Scientific Research Applications

10-Methoxy-6-methylergoline-8beta-methanol has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with serotonin and adrenergic receptors.

    Medicine: It is investigated for its potential therapeutic effects on neurological disorders.

    Industry: It is used in the synthesis of other ergoline derivatives.

Comparison with Similar Compounds

10-Methoxy-6-methylergoline-8beta-methanol is compared with other ergoline derivatives such as:

Properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQZSBLQHCTAJF-JGFGOQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956558
Record name (10-Methoxy-6-methylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35121-60-9
Record name 10α-Methoxy-9,10-dihydrolysergol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35121-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10-Methoxy-6-methylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-6-methylergoline-8β-methanol
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